2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

LSD1 inhibition medicinal chemistry halogen bonding

This compound is a synthetic heterocyclic small molecule belonging to the substituted-1H-benzo[d]imidazole series, characterized by a 1-methyl-1H-benzo[d]imidazol-5-amine core linked through a methylene bridge to a 4,5-dichloro-1H-imidazole moiety. It is catalogued as a building block/screening compound (InterBioScreen ID BB_SC-5739; PubChem CID and is structurally related to the class of lysine-specific demethylase 1 (LSD1) inhibitors disclosed in patent literature.

Molecular Formula C12H11Cl2N5
Molecular Weight 296.15 g/mol
CAS No. 1081126-42-2
Cat. No. B3033594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
CAS1081126-42-2
Molecular FormulaC12H11Cl2N5
Molecular Weight296.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N=C1CN3C=NC(=C3Cl)Cl
InChIInChI=1S/C12H11Cl2N5/c1-18-9-3-2-7(15)4-8(9)17-10(18)5-19-6-16-11(13)12(19)14/h2-4,6H,5,15H2,1H3
InChIKeyFUINFSJAUAOYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 1081126-42-2): Benzimidazole-Imidazole Hybrid Scaffold for Epigenetic and Screening Applications


This compound is a synthetic heterocyclic small molecule belonging to the substituted-1H-benzo[d]imidazole series, characterized by a 1-methyl-1H-benzo[d]imidazol-5-amine core linked through a methylene bridge to a 4,5-dichloro-1H-imidazole moiety [1]. It is catalogued as a building block/screening compound (InterBioScreen ID BB_SC-5739; PubChem CID 28284430) and is structurally related to the class of lysine-specific demethylase 1 (LSD1) inhibitors disclosed in patent literature [2]. The compound has a molecular formula of C12H11Cl2N5 and a molecular weight of 296.15 g/mol, with computed physicochemical properties (XLogP3: 2.4; topological polar surface area: 61.7 Ų) that fall within drug-like chemical space [1].

Why Generic Benzimidazole Screening Compounds Cannot Substitute for 2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 1081126-42-2)


The 4,5-dichloro substitution on the imidazole ring and the 5-amine positioning on the benzimidazole core are not interchangeable structural features. Within the LSD1 inhibitor patent family, even minor alterations to the halogenation pattern on the imidazole or the substitution position on the benzimidazole ring produce marked differences in biochemical potency, with some analogs showing >100-fold variation in IC50 values [1]. The dichloroimidazole motif is specifically implicated in occupying a hydrophobic pocket within the LSD1 active site, where the chlorine atoms contribute to both shape complementarity and halogen-bonding interactions [1]. Furthermore, the methylene linker length between the two heterocycles directly governs the spatial orientation of the imidazole relative to the FAD cofactor; replacing it with longer or shorter linkers has been shown to abrogate inhibitory activity in this class [2]. Therefore, generic substitution with a non-chlorinated imidazole analog or a positional isomer will likely result in a functionally distinct compound with unpredictable potency and selectivity [1][2].

2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 1081126-42-2): Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: 4,5-Dichloroimidazole Motif Confers Enhanced Calculated Lipophilicity Versus Non-Halogenated or Mono-Chlorinated Analogs

The target compound incorporates a 4,5-dichloro substitution on the imidazole ring, which is structurally distinct from the non-chlorinated imidazole analog (2-((1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine) and mono-chlorinated variants. The presence of two chlorine atoms on the imidazole increases the computed logP (XLogP3 = 2.4) [1] compared to the estimated XLogP3 of ~0.8–1.2 for the unsubstituted imidazole analog [2]. This difference of approximately 1.2–1.6 log units corresponds to a ~16–40 fold increase in calculated partition coefficient, which has implications for passive membrane permeability and hydrophobic pocket occupancy in target binding sites such as LSD1 [3].

LSD1 inhibition medicinal chemistry halogen bonding

Molecular Topology Differentiation: 5-Amine Benzimidazole Substitution Pattern Versus 6-Amine Positional Isomer

The amine substituent at the 5-position of the 1-methyl-1H-benzo[d]imidazole core differentiates this compound from the 6-amine positional isomer (2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-6-amine). While no published head-to-head bioactivity comparison exists for these two specific isomers, the patent literature on related 5-amino versus 6-amino benzimidazoles within the LSD1 inhibitor class demonstrates that the position of the amine group influences the hydrogen-bonding network with the enzyme's active-site residues [1]. In the disclosed patent series, 5-substituted benzimidazoles generally exhibit higher LSD1 inhibitory activity than their 6-substituted counterparts, consistent with docking studies showing that the 5-position vector more favorably aligns with key polar contacts in the substrate-binding cavity [1][2].

positional isomerism target engagement structure-activity relationship

Computed Topological Polar Surface Area (TPSA) Differentiates Blood-Brain Barrier Penetration Potential from Higher-TPSA Benzimidazole Derivatives

The target compound has a computed TPSA of 61.7 Ų [1]. This value is significantly lower than benzimidazole-imidazole hybrids bearing additional polar substituents such as carboxylic acids or sulfonamides (TPSA typically >90 Ų) and places the compound below the widely cited threshold of ~70–90 Ų associated with favorable CNS penetration [2]. By comparison, the analogous compound in which the 5-amine is replaced with a 5-carboxylic acid group (estimated TPSA: ~85–95 Ų) would be expected to exhibit substantially reduced passive CNS permeability [3]. This differentiation is relevant for programs targeting brain-penetrant LSD1 inhibitors for glioblastoma or neuroblastoma indications [4].

CNS drug design physicochemical profiling blood-brain barrier

Vendor Purity Specification: 98% Assay Grade Versus Industry-Standard 95% Screening Grade

This compound is commercially available at a certified purity of 98% from multiple reputable vendors (e.g., Leyan catalog no. 1434752; CymitQuimica ref. 10-F754793) . This purity level exceeds the 95% threshold commonly accepted for primary high-throughput screening libraries and matches the 98% specification typically recommended for hit validation, dose-response confirmation, and co-crystallization studies [1]. Lower-purity (90–95%) batches of structurally related benzimidazole-imidazole screening compounds are more frequently encountered from other sources, and impurities at the 5–10% level can introduce confounding assay artifacts or false-positive results in biochemical and cell-based assays [1].

compound quality control screening reproducibility purity specification

Best Research and Industrial Application Scenarios for 2-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 1081126-42-2)


Primary Screening Hit for LSD1 (KDM1A) Inhibitor Discovery Programs Targeting Hematologic Malignancies

Based on the structural homology to the substituted-1H-benzo[d]imidazole LSD1 inhibitor series disclosed in US9556170B2, this compound is a rational candidate for inclusion in focused LSD1 biochemical screening libraries [1]. Its computed physicochemical profile (XLogP3 2.4; TPSA 61.7 Ų) is consistent with cell-permeable, reversible LSD1 inhibitors suitable for cellular target engagement assays in leukemia and lymphoma cell lines, where LSD1 is a validated therapeutic target [1][2].

CNS-Penetrant LSD1 Inhibitor Lead Optimization Starting Point for Glioblastoma Research

The compound's favorable computed TPSA of 61.7 Ų positions it below the widely accepted CNS permeability threshold of ~70 Ų [1]. This, combined with its moderate lipophilicity (XLogP3 2.4), makes it a compelling starting scaffold for medicinal chemistry optimization toward brain-penetrant LSD1 inhibitors targeting glioblastoma, neuroblastoma, or other CNS malignancies where LSD1 is overexpressed [2].

Chemical Probe Development for Epigenetic Target Validation Studies Requiring High-Purity Material

The commercially available 98% purity specification supports the procurement of this compound for dose-response validation experiments, co-crystallization trials with LSD1/CoREST complexes, and selectivity profiling against related flavin-dependent oxidases (e.g., MAO-A, MAO-B), where impurity-driven artifacts must be minimized [1]. The dichloroimidazole motif provides a distinct halogen- bonding footprint distinguishable from mono-halogenated or non-halogenated analogs in structural biology studies [2].

Quote Request

Request a Quote for 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.